(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a benzimidazole moiety, which is known to possess various types of biological activities .
Scientific Research Applications
Double Proton Transfer and Emission Studies
- Mishra et al. (2013) explored the spectral characteristics of related compounds to understand the mechanism of protic solvent induced dual fluorescence, highlighting the role of hydrogen bonding in emission processes (Mishra et al., 2013).
Synthesis and Biological Activities
- Bassyouni et al. (2012) synthesized a new series of derivatives evaluated for their antioxidant and antimicrobial activities, also exploring their quantitative structure–activity relationships and molecular docking, indicating a potential for the development of novel therapeutic agents (Bassyouni et al., 2012).
Antiviral Applications
- Galal et al. (2010) reported on novel antiviral benzofuran-transition metal complexes, demonstrating significant potency against HIV and HCV, suggesting the potential of structurally similar compounds in antiviral research (Galal et al., 2010).
Antimicrobial and Antimycobacterial Activity
- Narasimhan et al. (2011) studied a series of compounds for their antimicrobial and antimycobacterial activities, identifying several with significant potency, which underscores the importance of such chemical frameworks in developing new antimicrobial agents (Narasimhan et al., 2011).
Organic Synthesis and Chemical Characterization
- Mabkhot et al. (2010) described the synthesis of derivatives incorporating thieno[2,3-b]thiophene moiety, demonstrating the versatility of these chemical structures in organic synthesis (Mabkhot et al., 2010).
Future Directions
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-17(24-13(3)19-11)18(23)21-9-8-14(10-21)22-12(2)20-15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRKQGEWRDJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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